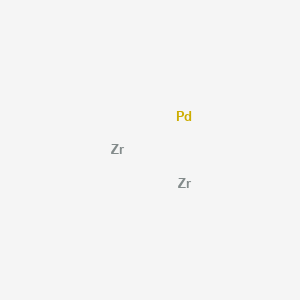
Palladium--zirconium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–zirconium (1/2) is a compound that combines the unique properties of palladium and zirconium. Palladium is a transition metal known for its excellent catalytic properties, while zirconium is known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Palladium–zirconium (1/2) can be synthesized using several methods. One common approach is the hydrothermal method, where zirconium dioxide is used as the core, and palladium is deposited on its surface using a reducing agent like ascorbic acid . Another method involves the electrochemical impregnation of nanostructured zirconium oxide with palladium nanoparticles . These methods ensure high dispersion and stability of the palladium nanoparticles on the zirconium oxide surface.
Industrial Production Methods
In industrial settings, palladium–zirconium (1/2) is often produced using high-energy ball milling techniques. This method involves the mechanical blending of zirconium and palladium powders, followed by consolidation through hot-pressing at elevated temperatures . This process results in a nanocomposite material with enhanced catalytic properties and stability.
化学反应分析
Types of Reactions
Palladium–zirconium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Palladium in the compound can be oxidized to form palladium oxide.
Reduction: Palladium oxide can be reduced back to palladium using reducing agents like hydrogen.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving palladium–zirconium (1/2) include hydrogen, oxygen, and various organic halides. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki–Miyaura coupling reaction, the major products are biaryl compounds formed from the coupling of aryl halides with aryl boronic acids .
科学研究应用
Palladium–zirconium (1/2) has a wide range of applications in scientific research:
Biology: The compound is being explored for its potential in drug delivery systems and as a component in biosensors.
作用机制
The mechanism by which palladium–zirconium (1/2) exerts its effects is primarily through its catalytic properties. Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions, while zirconium provides structural stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application, such as the activation of organic molecules in catalytic reactions or the stabilization of hydrogen in fuel cells .
相似化合物的比较
Similar Compounds
Palladium Nanoparticles: Pure palladium nanoparticles are widely used in catalysis but lack the structural stability provided by zirconium.
Zirconium Oxide: Zirconium oxide is known for its high thermal stability but lacks the catalytic properties of palladium.
Palladium-Zirconium Oxide Nanocomposites: These nanocomposites combine the properties of both elements, similar to palladium–zirconium (1/2), but may differ in their specific ratios and preparation methods.
Uniqueness
Palladium–zirconium (1/2) is unique in its combination of high catalytic activity and structural stability. This makes it particularly valuable in applications requiring both properties, such as in fuel cells and advanced catalytic systems .
属性
CAS 编号 |
12299-13-7 |
|---|---|
分子式 |
PdZr2 |
分子量 |
288.87 g/mol |
IUPAC 名称 |
palladium;zirconium |
InChI |
InChI=1S/Pd.2Zr |
InChI 键 |
RPLOBYBRFIFVSC-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Zr].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


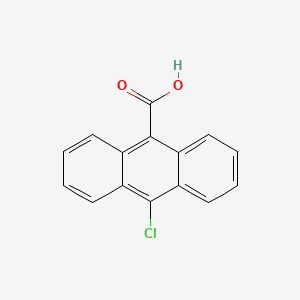
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
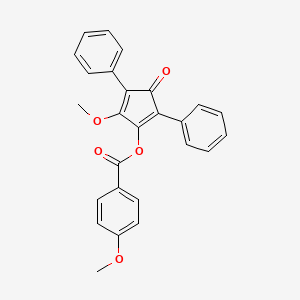
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
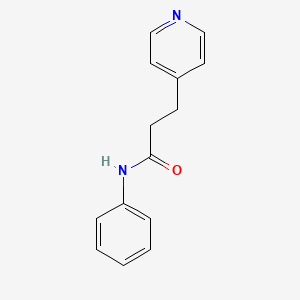
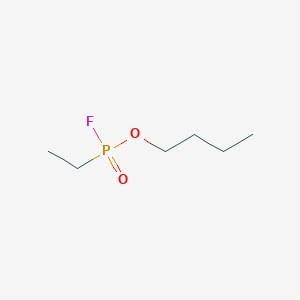
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
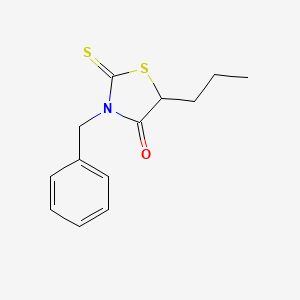
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
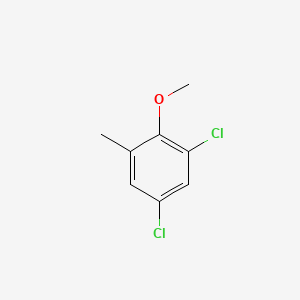
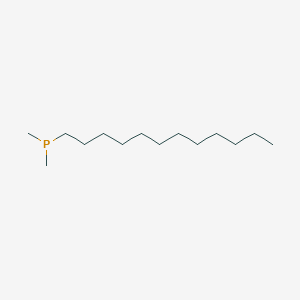
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
